molecular formula C8H5BrClNO B054056 5-bromo-4-chloro-1H-indol-3-ol CAS No. 117887-41-9

5-bromo-4-chloro-1H-indol-3-ol

Cat. No. B054056
CAS RN: 117887-41-9
M. Wt: 246.49 g/mol
InChI Key: AXCKOXONHIRKQP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1H-indol-3-ol (BCI) is a heterocyclic compound belonging to the indole family. It is a white, crystalline solid that is soluble in both organic and aqueous solvents. BCI has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, including indole derivatives, amino acids, and peptides. In addition, BCI has been used as a reagent in the synthesis of various heterocyclic compounds.

Mechanism of Action

Target of Action

The primary targets of 5-bromo-4-chloro-1H-indol-3-ol are enzymes such as esterases . Esterases play a crucial role in various biological processes, including the metabolism of drugs and xenobiotics .

Mode of Action

5-Bromo-4-chloro-1H-indol-3-ol interacts with its targets by serving as a chromogenic substrate for esterases . When the compound is metabolized by these enzymes, it produces a colored product that can be easily detected . This property makes it a valuable tool for monitoring esterase activity .

Biochemical Pathways

Given its interaction with esterases, it’s likely that it influences pathways involving ester hydrolysis . The hydrolysis of esters is a critical process in the metabolism of various substances, including drugs and other xenobiotics .

Pharmacokinetics

As a substrate for esterases, it’s likely metabolized into its constituent parts, which may then be excreted .

Result of Action

The primary result of 5-bromo-4-chloro-1H-indol-3-ol’s action is the production of a colored product following its metabolism by esterases . This color change provides a visual indication of esterase activity, making it a useful tool for biochemical research .

Action Environment

The action of 5-bromo-4-chloro-1H-indol-3-ol can be influenced by various environmental factors. For instance, it’s sensitive to light and moisture, and thus should be stored in a cool, dry place in well-sealed containers . Additionally, its solubility in water suggests that its action may be influenced by the aqueous environment in which it’s used .

properties

IUPAC Name

5-bromo-4-chloro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-4-1-2-5-7(8(4)10)6(12)3-11-5/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCKOXONHIRKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-1H-indol-3-ol

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (25) (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL) was added sodium methoxide (270 mg, 5.00 mmol). The resulting dark-colored reaction mixture was degassed with nitrogen (g) for 30 min at room temperature.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-4-chloro-1H-indol-3-ol
Reactant of Route 2
5-bromo-4-chloro-1H-indol-3-ol
Reactant of Route 3
5-bromo-4-chloro-1H-indol-3-ol
Reactant of Route 4
5-bromo-4-chloro-1H-indol-3-ol
Reactant of Route 5
5-bromo-4-chloro-1H-indol-3-ol
Reactant of Route 6
5-bromo-4-chloro-1H-indol-3-ol

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